N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine involves a series of complex organic reactionsThe pyridoindazole core is then synthesized and coupled with the azetidine derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the intermediate compounds, followed by their purification and final coupling reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.
Biology: Employed in cellular studies to investigate the mechanisms of estrogen receptor degradation and antagonism.
Medicine: Under clinical trials for the treatment of ER+ breast cancer, showing promising results in preclinical and clinical studies.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Mechanism of Action
The compound exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor levels in the cell, thereby inhibiting the growth of ER+ breast cancer cells. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are related to estrogen signaling and receptor-mediated transcription .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: Another SERD used in the treatment of ER+ breast cancer.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in breast cancer therapy.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Uniqueness
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine is unique due to its high potency and oral bioavailability. Unlike fulvestrant, which requires intramuscular injection, this compound can be administered orally, making it more convenient for patients. Additionally, its ability to degrade estrogen receptors more effectively than tamoxifen and raloxifene highlights its potential as a superior therapeutic agent .
Properties
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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